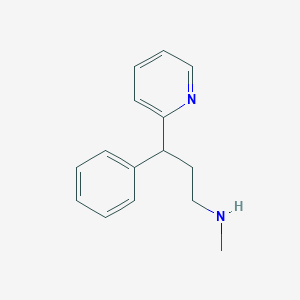![molecular formula C11H16N2 B102168 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine CAS No. 17910-49-5](/img/structure/B102168.png)
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine, also known as THBAH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine is not fully understood. However, it has been suggested that 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine may act by modulating the activity of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine may also interact with various proteins and enzymes, including histone deacetylases and proteasomes, to exert its effects.
Efectos Bioquímicos Y Fisiológicos
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine has also been shown to have neuroprotective effects and may protect against oxidative stress and inflammation. In addition, 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine is its versatility in various fields of research. 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine can be used as a scaffold for the development of novel compounds with potential therapeutic applications. Another advantage is its low toxicity, which makes it a safer alternative to other compounds that are commonly used in research. However, one limitation of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine research. One direction is the development of novel compounds based on the 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine scaffold with improved pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying the neuroprotective and anticancer effects of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine. Additionally, 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine may have potential applications in other fields, such as the development of new anti-inflammatory drugs and the treatment of metabolic disorders. Further research is needed to fully understand the potential of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine in these areas.
Conclusion:
In conclusion, 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine in various areas of research.
Métodos De Síntesis
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine can be synthesized through a multistep process that involves the reaction of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid with hydrazine hydrate. The resulting product is then treated with acetic anhydride to obtain 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine.
Aplicaciones Científicas De Investigación
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine has been shown to inhibit the growth of cancer cells and may be useful in the development of new anticancer drugs. In drug discovery, 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine has been used as a scaffold for the development of novel compounds with potential therapeutic applications.
Propiedades
Número CAS |
17910-49-5 |
|---|---|
Nombre del producto |
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine |
Fórmula molecular |
C11H16N2 |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine |
InChI |
InChI=1S/C11H16N2/c12-13-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11,13H,2,4,6,8,12H2 |
Clave InChI |
ZYPJRFGVLBFKIZ-UHFFFAOYSA-N |
SMILES |
C1CCC2=CC=CC=C2C(C1)NN |
SMILES canónico |
C1CCC2=CC=CC=C2C(C1)NN |
Sinónimos |
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



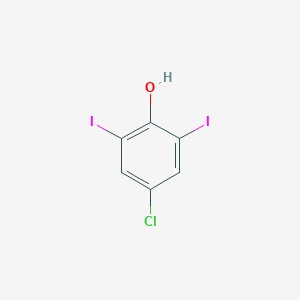
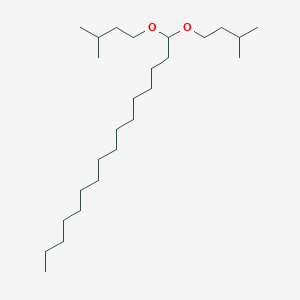
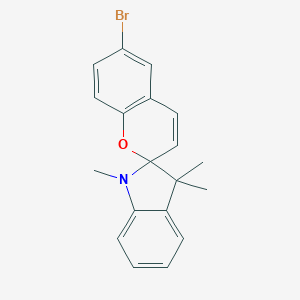
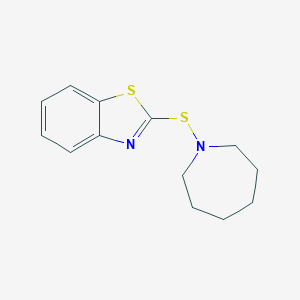

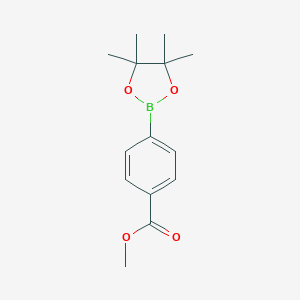
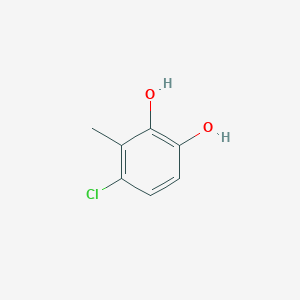
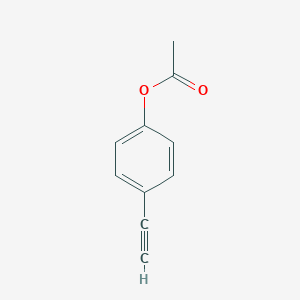
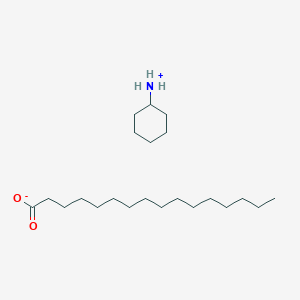
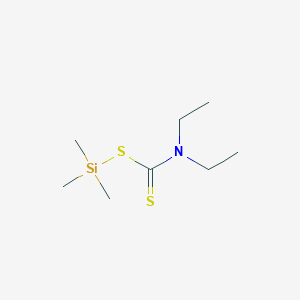
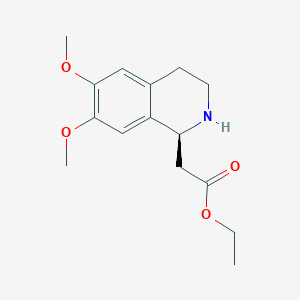
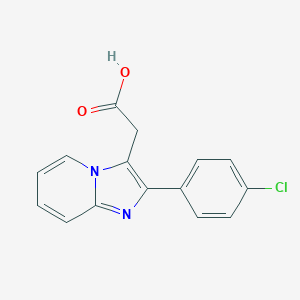
![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)
